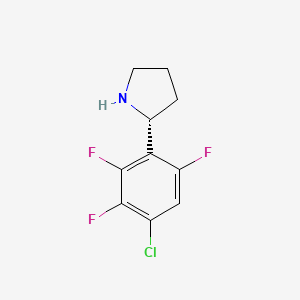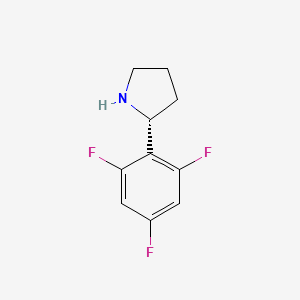
2-Formamido-2-(3-oxocyclopentyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formamido-2-(3-oxocyclopentyl)acetic acid is a chemical compound with the molecular formula C8H11NO4 and a molecular weight of 185.18 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Chemical Reactions Analysis
2-Formamido-2-(3-oxocyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Formamido-2-(3-oxocyclopentyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Formamido-2-(3-oxocyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
2-Formamido-2-(3-oxocyclopentyl)acetic acid can be compared with other similar compounds, such as:
2-Formamido-2-(3-oxocyclohexyl)acetic acid: This compound has a similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
2-Formamido-2-(3-oxocyclopropyl)acetic acid: This compound has a cyclopropyl ring, making it structurally different but functionally similar.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H11NO4 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-formamido-2-(3-oxocyclopentyl)acetic acid |
InChI |
InChI=1S/C8H11NO4/c10-4-9-7(8(12)13)5-1-2-6(11)3-5/h4-5,7H,1-3H2,(H,9,10)(H,12,13) |
InChI Key |
ZTQMWLOIKPSTEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1C(C(=O)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


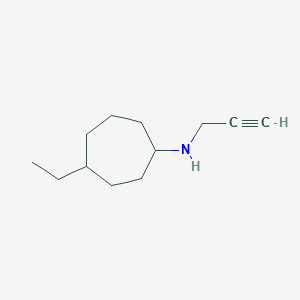

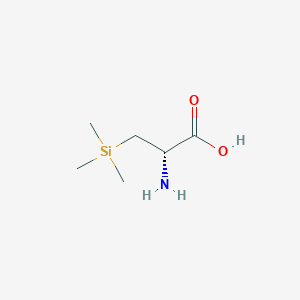

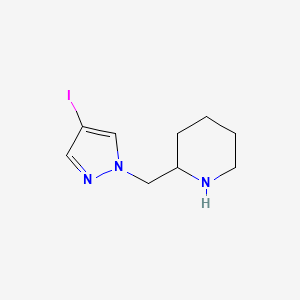
![3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene](/img/structure/B13326718.png)
![(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13326729.png)
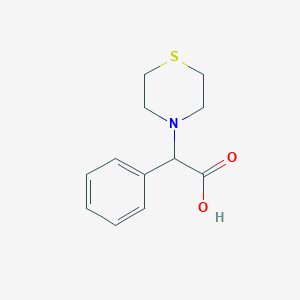
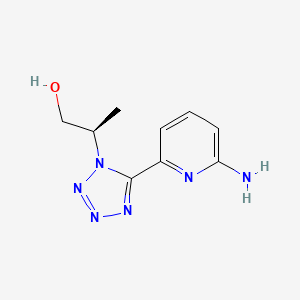
![{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B13326739.png)
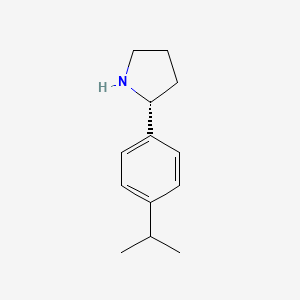
![1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13326748.png)
